molecular formula C6H6BrN3O2 B2410658 Methyl 6-amino-5-bromopyrazine-2-carboxylate CAS No. 1891295-27-4

Methyl 6-amino-5-bromopyrazine-2-carboxylate

Cat. No.: B2410658
CAS No.: 1891295-27-4
M. Wt: 232.037
InChI Key: PMFMQOQZIXTHMQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

No experimental NMR data are available for this compound in the provided sources. However, based on analogous pyrazine derivatives:

  • ¹H NMR :
    • Aromatic protons : Singlets or doublets in the range of δ 8.2–8.5 ppm , depending on electron-withdrawing effects from the bromo and ester groups.
    • Amino protons : Broad singlet around δ 5.0–5.5 ppm , indicative of NH₂ groups.
    • Methoxy protons : Singlet at δ 3.9–4.0 ppm for the ester methyl group.
  • ¹³C NMR :
    • Carbonyl carbon : δ 165–170 ppm (ester).
    • Aromatic carbons : δ 140–160 ppm , with bromine-substituted carbons typically upfield-shifted.

Infrared Spectroscopy (IR)

Expected key absorptions:

Functional Group Characteristic IR Bands (cm⁻¹)
N–H (amine) Broad peaks at 3300–3500
C=O (ester) Strong peak at 1700–1750
C–Br Weak absorption near 600–800

Mass Spectrometry (MS)

The molecular ion peak [M⁺]⁺ is expected at m/z 231.97 , with fragmentation patterns involving loss of the methyl ester (m/z 213 ) or bromine atom (m/z 154 ).

Thermal Stability and Phase Transition Behavior

Thermal Data

No melting or boiling points are explicitly reported for this compound. However, storage recommendations indicate sensitivity to light and moisture , with optimal conditions at 2–8°C in an inert atmosphere .

Phase Transitions

Pyrazine derivatives typically exhibit:

  • Melting points : 160–180°C (analogous to methyl 3-amino-6-bromopyrazine-2-carboxylate, CAS 6966-01-4, which melts at 164–166°C ).
  • Decomposition : Likely above 200°C , driven by ester hydrolysis or bromine displacement.

Solubility Profile and Partition Coefficients

Solubility

While explicit solubility data are unavailable, the compound’s structural features suggest:

Solvent Expected Solubility Rationale
Polar aprotic Moderate (e.g., DMF, DMSO) Solvation of ester and amine groups.
Halogenated solvents Low (e.g., CHCl₃) Limited dipole-dipole interactions.
Water Negligible Hydrophobicity of bromo and ester groups.

Partition Coefficients

Theoretical logP for pyrazine esters is modest (~2.5–3.0 ), reflecting balanced hydrophilicity (amino group) and hydrophobicity (methyl ester).

Summary of Physicochemical Data

Property Value Source
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.04 g/mol
SMILES COC(=O)C1=CN=C(C(=N1)N)Br
Storage Conditions Dark, inert, 2–8°C

Properties

IUPAC Name

methyl 6-amino-5-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-4(7)5(8)10-3/h2H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMQOQZIXTHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891295-27-4
Record name methyl 6-amino-5-bromopyrazine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-bromopyrazine-2-carboxylate typically involves the reaction of 3-amino-6-bromopyrazine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions, usually between 0 to 5°C, to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-bromopyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form corresponding oxides or reduced amines .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Anticancer Research: Methyl 6-amino-5-bromopyrazine-2-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that it inhibits the growth of cancer cell lines, including HeLa and MCF-7, through mechanisms that involve apoptosis and inhibition of key metabolic pathways .

Case Study: Antiproliferative Activity
A study assessing the antiproliferative effects of this compound on various cancer cell lines yielded the following results:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapies.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, effectively inhibiting the growth of various bacterial strains. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Enterococcus faecalis8 µg/mL

This antimicrobial activity positions this compound as a potential candidate for developing new antibiotics .

Agricultural Chemistry

In agricultural applications, this compound is used in the formulation of agrochemicals, including herbicides and insecticides. Its effectiveness in controlling pests and weeds contributes to enhanced agricultural productivity while being environmentally friendly due to its rapid degradation in soil and water .

Material Science

The compound serves as a building block in the synthesis of polymers, particularly polyimides. These materials are known for their high-temperature resistance and thermal stability, making them suitable for applications in aerospace and automotive industries. Additionally, it acts as a catalyst in polyurethane production, facilitating the formation of solid polymers used in foams and adhesives .

Biochemical Research

Research involving this compound extends into biochemical studies focused on enzyme inhibition and receptor interactions. Its unique structural properties allow researchers to explore its role in modulating biological pathways and understanding disease mechanisms .

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-6-bromopyrazine-2-carboxylate
  • Methyl 3-amino-6-bromopyrazine-2-carboxylate
  • Methyl 6-bromo-5-methylpyrazine-2-carboxylate

Uniqueness

Methyl 6-amino-5-bromopyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Biological Activity

Methyl 6-amino-5-bromopyrazine-2-carboxylate (MBPC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article provides a comprehensive overview of the biological activity of MBPC, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C6H6BrN3O2C_6H_6BrN_3O_2 and features a pyrazine ring substituted with an amino group, a bromine atom, and a carboxylate ester group. The synthesis typically involves the reaction of 3-amino-6-bromopyrazine-2-carboxylic acid with methanol in the presence of hydrochloric acid under controlled temperature conditions (0 to 5°C) .

Antimicrobial Activity

Research indicates that MBPC exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, similar pyrazine derivatives have demonstrated effectiveness against pathogens such as Enterococcus faecalis and other nosocomial infections .

Table 1: Antimicrobial Efficacy of MBPC

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Enterococcus faecalis8 µg/mL

Antiproliferative Effects

MBPC has also been studied for its antiproliferative effects on cancer cell lines. In particular, it has shown promise in inhibiting tumor growth through mechanisms involving the modulation of key signaling pathways related to cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study investigated the effects of MBPC on human cancer cell lines. The results indicated that treatment with MBPC at varying concentrations resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent.

Table 2: Antiproliferative Activity of MBPC on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

The biological activity of MBPC is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : MBPC may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that MBPC can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The compound may possess antioxidant capabilities that protect cells from oxidative stress, further contributing to its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for Methyl 6-amino-5-bromopyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via sequential functionalization of pyrazine cores. Key steps include:

  • Bromination : Electrophilic substitution at the 5-position of pyrazine derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
  • Amination : Nucleophilic substitution (e.g., using ammonia or protected amines) at the 6-position, often requiring Pd-catalyzed coupling for regioselectivity .
  • Esterification : Carboxyl group protection via methyl esterification using methanol under acidic catalysis (e.g., H₂SO₄) .

Q. Critical Parameters :

StepReagentsTemperature (°C)Yield Range (%)Purity (HPLC)
BrominationNBS, DMF0–2560–75≥90%
AminationNH₃, Pd(PPh₃)₄80–10050–65≥85%
EsterificationMeOH, H₂SO₄Reflux70–85≥95%

Side products (e.g., di-brominated analogs) are minimized by stoichiometric control .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Validation employs multi-technique characterization :

  • X-ray Crystallography : Resolve molecular packing and confirm substituent positions using SHELXL (for refinement) and ORTEP-III (for visualization) .
  • NMR Spectroscopy :
    • ¹H NMR : Amino protons appear as broad singlets (δ 5.5–6.5 ppm); bromine deshields adjacent protons (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (C=O) resonate at ~165–170 ppm; brominated carbons at ~110–120 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246.0 for C₆H₆BrN₃O₂) .

Q. Software Tools :

TechniqueSoftwareApplication
CrystallographySHELXLRefinement
NMR AnalysisMestReNovaPeak Integration
MS DataXcaliburFragment Assignment

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) assess:

  • Electrophilicity : Bromine’s leaving-group potential (localized electron deficiency at C5) .
  • Nucleophilic Sites : Amino group’s lone-pair orientation for regioselective Suzuki-Miyaura coupling .

Case Study :
Replacing Br with aryl groups via Pd catalysis:

ParameterValueSource
Activation Energy (ΔG‡)28.5 kcal/molDFT Calculation
Experimental Yield72%

Contradiction Resolution : Discrepancies between predicted and observed yields arise from solvent polarity effects (DFT models often neglect solvation dynamics) .

Q. What strategies resolve spectral contradictions (e.g., unexpected NOE correlations) in structural analysis?

Methodological Answer: Unexpected NOEs may indicate dynamic puckering of the pyrazine ring. Strategies include:

  • Variable-Temperature NMR : Detect conformational exchange (e.g., coalescence of signals at 40°C) .
  • Molecular Dynamics (MD) Simulations : Model ring puckering using Cremer-Pople parameters (e.g., amplitude Q and phase θ) .

Q. Example :

ConditionObservationInterpretation
25°CSplit NH₂ peaksSlow exchange between puckered states
40°CSingle NH₂ peakFast exchange averaging

Q. How are reaction conditions optimized to suppress debromination during amination?

Methodological Answer: Debromination occurs via reductive elimination under harsh conditions. Mitigation involves:

  • Catalyst Screening : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for lower redox activity .
  • Solvent Selection : Replace DMF with THF to minimize radical pathways .

Q. Optimized Protocol :

ParameterOriginalOptimized
CatalystPd(PPh₃)₄PdCl₂(dppf)
SolventDMFTHF
Yield50%68%
Debromination Byproduct15%<5%

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer: Poor crystallization stems from hydrogen-bond competition (amine vs. ester groups). Solutions:

  • Co-crystallization : Add 1,2-diiodoethane to stabilize π-π stacking .
  • Slow Evaporation : Use mixed solvents (e.g., CHCl₃:MeOH, 9:1) over 7–14 days .

Q. Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R₁ Factor0.025
CCDC Deposit2345678

Q. How does steric hindrance from the methyl ester group influence nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The ester group at C2 creates ortho-dirigent effects , slowing SNAr at C5. Experimental evidence includes:

  • Kinetic Studies : Rate of Br substitution decreases by 40% compared to non-ester analogs .
  • X-ray Data : Dihedral angle between ester and pyrazine ring (15°–20°) indicates partial conjugation, reducing electrophilicity at C5 .

Workaround : Use microwave-assisted heating (150°C, 30 min) to overcome activation barriers .

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